molecular formula C28H48O B073856 Cholesterol methyl ether CAS No. 1174-92-1

Cholesterol methyl ether

Cat. No. B073856
CAS RN: 1174-92-1
M. Wt: 400.7 g/mol
InChI Key: RCXPTZJNVLDKKV-PXBBAZSNSA-N
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Description

Synthesis Analysis

The synthesis of cholesterol methyl ether and related derivatives involves chemical reactions that modify the cholesterol molecule. A notable method is the alcoholysis of cholesterol p-toluenesulfonate, which has been found superior for preparing cholesteryl alkyl ethers, including the methyl ether variant (Halperin & Gatt, 1980). Another approach involves the microbiological transformation of cholesterol with Mycobacterium sp., leading to the production of 3β-methyl ether of dehydroepiandrosterone as a major product, indicating the versatility of synthesis methods (Andryushina et al., 2019).

Molecular Structure Analysis

The molecular structure of cholesterol methyl ether reveals similarities and differences with the parent cholesterol molecule. Crystal structure analysis shows that while the cholesteryl ring and tail regions remain normal, the addition of a methyl ether group introduces variations in the molecule's packing and orientation within crystals. This alteration in structure can influence the interaction with other molecules and the overall behavior in biological or synthetic systems (Yun et al., 1989).

Chemical Reactions and Properties

Cholesterol methyl ether participates in various chemical reactions, reflecting its altered chemical properties compared to cholesterol. The etherification process that leads to its formation significantly impacts its solubility, reactivity, and interactions with other chemical entities. For instance, the modification of cholesterol to produce methyl ethers like cholestanyl methyl ether involves specific conditions, showcasing the chemical reactivity of this compound (Neeman & Johnson, 2003).

Physical Properties Analysis

The physical properties of cholesterol methyl ether, such as melting point, solubility, and phase behavior, differ from those of cholesterol due to the methyl ether group. These properties are crucial for understanding how cholesterol methyl ether interacts within biological membranes and its potential applications in material science. For example, the synthesis and study of cholesterol alkyl ethers show that these compounds have stable liquid crystal mesophases, indicating their utility in exploring the thermotropic behavior of cholesterol derivatives (Deckelbaum et al., 1983).

Chemical Properties Analysis

The chemical properties of cholesterol methyl ether, including its reactivity and interactions with other molecules, are central to its role in biological systems and potential applications. The ether linkage affects its behavior in biological membranes, influencing membrane fluidity, permeability, and interactions with other lipids and proteins. Research into the interactions between ether lipids and cholesterol highlights the unique aspects of cholesterol methyl ether's behavior in cell membranes (Pan et al., 2012).

Scientific Research Applications

  • Cholesterol Gallstone Dissolution : Methyl tertiary butyl ether (MTBE) has been tested both in vitro and in vivo for its efficacy as a potential solvent for cholesterol gallstones. It has shown promising results in dissolving human gallstones, making it a potential alternative for the treatment of human gallbladder and biliary duct cholesterol stones (Allen et al., 1985).

  • Cholesterol Metabolism Studies : In research on cholesterol metabolism, the ether-extractable acids were separated and converted into methyl esters for analysis. These studies help in understanding the changes in cholesterol levels after feeding cholesterol to test subjects (Cook et al., 1955).

  • Toxicity Studies : Investigation on mice has been conducted to determine the parameters of common toxicity of MTBE, which is used in the contact chemical dissolution of cholesterol gallstones. These studies are crucial for understanding the safety profile of MTBE (Saifutdinov & Trifonova, 2011).

  • Effects on Organisms : Studies on the biochemical and morphologic effects of cholesterol and its methyl ether in organisms like gerbils have been conducted. These studies observe the impact of these compounds on blood cholesterol levels, liver sterols, and organ systems (Gordon et al., 1961).

  • Dissolution Therapy for Bile Duct Stones : MTBE has been used in patients with large radiolucent common bile duct stones. It has shown effectiveness in clearing the duct in most cases, suggesting its potential role in managing large retained common bile duct calculi (Kaye et al., 1990).

  • Percutaneous Transhepatic Dissolution of Gallbladder Stones : MTBE has been used to treat patients with symptomatic cholesterol gallstones via percutaneous transhepatic catheter. This method showed success in dissolving stones in a majority of patients (Thistle et al., 1989).

  • Quantification of Cholesterol in Lipids : A study established a protocol for the determination of total cholesterol in fats and oils using gas chromatography, where lipid samples were saponified and methylated, indicating the use of methyl ethers in analytical methodologies (Hwang et al., 2003).

Safety And Hazards

The safety data sheet for Dimethyl ether, a similar compound, indicates that it is extremely flammable and contains gas under pressure; it may explode if heated . It may displace oxygen and cause rapid suffocation . Cholesterol is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Recent advances in the chemistry of cholesterol and its applications in different research fields range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . A better understanding of the basic characteristics of the structure and kinetics of membranes containing cholesterol can provide some help for future research .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXPTZJNVLDKKV-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880723
Record name Cholesterol methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol methyl ether

CAS RN

1174-92-1
Record name 3-O-Methylcholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesterol methyl ether
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesterol methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
RB Clayton - Biochemistry, 1962 - ACS Publications
… The remainder of the condensed material (11,440 dpm) was combined with 100 mg cholesterol methyl ether and recrystallized four times. The specific activity remained constant at 107-…
Number of citations: 155 pubs.acs.org
E Bicknell-Brown, KG Brown - Biochemical and Biophysical Research …, 1980 - Elsevier
… Cholesterol methyl ether does not produce this splitting. Evidence is presented which suggests that the CO frequency shift is due to a conformation change in the acyl region of DPPC …
Number of citations: 41 www.sciencedirect.com
RC Tuckey, J Lawrence, KJ Cameron - The Journal of steroid biochemistry …, 1996 - Elsevier
… cleavage of cholesterol methyl ether, followed … cholesterol methyl ether Table 1 summarizes the data obtained in this study for a range of cholesterol esters and cholesterol methyl ether. …
Number of citations: 13 www.sciencedirect.com
BD Beaumelle, HJ Vial - Analytical biochemistry, 1986 - Elsevier
… analysis involves thin-layer chromatography (TLC) in benzene (7) or toluene at 4C (5), whereby it is also possible to separate cholesterol and its derivatives, cholesterol methyl ether (…
Number of citations: 10 www.sciencedirect.com
D Fukushima, S Yokoyama… - Proceedings of the …, 1981 - National Acad Sciences
… Cholesterol hemisuccinate was purchased from Steraloids (Pawling, NY), and cholesterol methyl ether was synthesized by the method of Narayanan and Iyer (5). Both of these cho…
Number of citations: 41 www.pnas.org
MC Kielian, A Helenius - Journal of virology, 1984 - Am Soc Microbiol
… -3-one (with a carbonyl replacement), cholesterol methyl ether, and cholesterol acetate were all … extents, only in the case of cholesterol methyl ether was the mole fraction ofincorporated …
Number of citations: 254 journals.asm.org
AK Lala, TM Buttke, K Bloch - Journal of Biological Chemistry, 1979 - Elsevier
… However, cells growing on cholesterol methyl ether under strict anaerobic conditions do not … However, cells growing on cholesterol methyl ether under strict anaerobic conditions do not …
Number of citations: 46 www.sciencedirect.com
T Irie, K Fukunaga, J Pitha - Journal of pharmaceutical sciences, 1992 - Elsevier
… Presaturation of hydroxypropyl-gcyclodextrin with cholesterol methyl ether (0) did not affect the release. The lower curve represents PBS (A). …
Number of citations: 171 www.sciencedirect.com
R Villegas, FV Barnola, G Camejo - The Journal of General Physiology, 1970 - rupress.org
… 8 shows the 7r-A diagrams of cholesteryl acetate and cholesterol methyl ether monolayers … experiments with cholesteryl acetate and cholesterol methyl ether. The acetate ester favors …
Number of citations: 19 rupress.org
J Wang, Megha, E London - Biochemistry, 2004 - ACS Publications
… (as judged by anisotropy), cholesterol methyl ether was able to stabilize the formation … cholesterol methyl ether form readily, presumably due to favorable DPPC−cholesterol methyl ether …
Number of citations: 204 pubs.acs.org

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